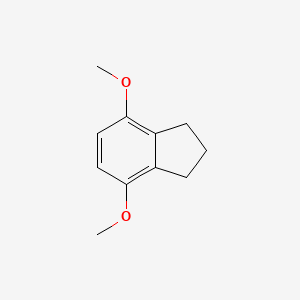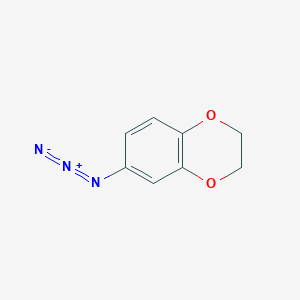
2-chloro-1-isocyanato-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isocyanato-3-nitrobenzene is a chemical compound with the molecular formula C7H3ClN2O3 and a molecular weight of 198.6 g/mol. This compound is known for its applications in various scientific experiments and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-isocyanato-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and phosgene or similar reagents for the isocyanate introduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common to maintain consistency and safety in production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-isocyanato-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction, where the nitro and chloro groups direct the incoming electrophile to specific positions on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum are typical.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Products include various substituted benzenes depending on the electrophile used.
Reduction: The major product is 2-chloro-1-isocyanato-3-aminobenzene.
Oxidation: Products vary based on the specific oxidizing conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isocyanato-3-nitrobenzene is widely used in scientific research due to its reactivity and functional groups. Applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential pharmaceutical applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-1-isocyanato-3-nitrobenzene involves its reactivity with nucleophiles and electrophiles. The nitro and isocyanate groups are particularly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-isocyanato-4-nitrobenzene
- 2-Chloro-1-isocyanato-5-nitrobenzene
- 2-Chloro-1-isocyanato-6-nitrobenzene
Uniqueness
2-Chloro-1-isocyanato-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it undergoes. This positioning makes it particularly useful in certain synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
1260863-18-0 |
|---|---|
Molekularformel |
C7H3ClN2O3 |
Molekulargewicht |
198.56 g/mol |
IUPAC-Name |
2-chloro-1-isocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-5(9-4-11)2-1-3-6(7)10(12)13/h1-3H |
InChI-Schlüssel |
FWOFFOGCCHNWPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N=C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




